molecular formula C8H10N2O2 B13354668 3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione

3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione

Cat. No.: B13354668
M. Wt: 166.18 g/mol
InChI Key: FCIPDSCDCGGVNE-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione is a chemical compound with the molecular formula C8H10N2O2 It is a derivative of piperidine, featuring an alkyne group and an amide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione typically involves the reaction of piperidine-2,6-dione with propargylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to around 60-80°C to ensure complete conversion of the starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-ylamino)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as halides, thiols

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-(prop-2-ynylamino)piperidine-2,6-dione

InChI

InChI=1S/C8H10N2O2/c1-2-5-9-6-3-4-7(11)10-8(6)12/h1,6,9H,3-5H2,(H,10,11,12)

InChI Key

FCIPDSCDCGGVNE-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CCC(=O)NC1=O

Origin of Product

United States

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